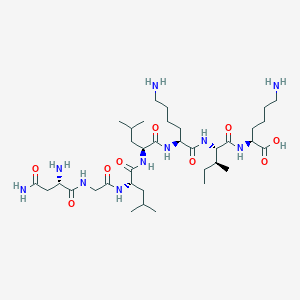

L-Asparaginylglycyl-L-leucyl-L-leucyl-L-lysyl-L-isoleucyl-L-lysine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

L-Asparaginylglycyl-L-leucyl-L-leucyl-L-lysyl-L-isoleucyl-L-lysin ist ein Peptid, das aus sieben Aminosäuren besteht. Peptide wie dieses werden oft auf ihre potenziellen biologischen Aktivitäten und therapeutischen Anwendungen hin untersucht. Diese spezielle Peptidsequenz kann aufgrund der spezifischen Anordnung ihrer Aminosäuren einzigartige Eigenschaften aufweisen.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von L-Asparaginylglycyl-L-leucyl-L-leucyl-L-lysyl-L-isoleucyl-L-lysin kann durch Festphasenpeptidsynthese (SPPS) erfolgen. Diese Methode beinhaltet die schrittweise Addition geschützter Aminosäuren zu einer wachsenden Peptidkette, die an einem festen Harz verankert ist. Der Prozess umfasst typischerweise die folgenden Schritte:

Harzbeladung: Die erste Aminosäure wird an das Harz gebunden.

Entschützung: Die Schutzgruppe an der Aminosäure wird entfernt.

Kopplung: Die nächste Aminosäure mit ihrer Schutzgruppe wird aktiviert und an die wachsende Peptidkette gekoppelt.

Wiederholung: Die Schritte 2 und 3 werden wiederholt, bis die gewünschte Peptidsequenz erhalten ist.

Spaltung: Das fertige Peptid wird vom Harz abgespalten und entschützt.

Industrielle Produktionsmethoden

Die industrielle Produktion von Peptiden wie L-Asparaginylglycyl-L-leucyl-L-leucyl-L-lysyl-L-isoleucyl-L-lysin beinhaltet oft großtechnische SPPS oder Flüssigphasenpeptidsynthese (LPPS). Diese Methoden sind auf hohe Ausbeute und Reinheit optimiert und verwenden automatisierte Synthesizer und fortschrittliche Reinigungsmethoden wie Hochleistungsflüssigkeitschromatographie (HPLC).

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of L-Asparaginylglycyl-L-leucyl-L-leucyl-L-lysyl-L-isoleucyl-L-lysine can be achieved through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process typically includes the following steps:

Resin Loading: The first amino acid is attached to the resin.

Deprotection: The protecting group on the amino acid is removed.

Coupling: The next amino acid, with its protecting group, is activated and coupled to the growing peptide chain.

Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

Cleavage: The completed peptide is cleaved from the resin and deprotected.

Industrial Production Methods

Industrial production of peptides like this compound often involves large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, using automated synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Analyse Chemischer Reaktionen

Arten von Reaktionen

L-Asparaginylglycyl-L-leucyl-L-leucyl-L-lysyl-L-isoleucyl-L-lysin kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Diese Reaktion kann die Seitenketten bestimmter Aminosäuren verändern, wie z. B. Lysin.

Reduktion: Diese Reaktion kann Disulfidbrücken reduzieren, falls vorhanden.

Substitution: Aminosäurereste können substituiert werden, um Analoga des Peptids zu erzeugen.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid oder andere Oxidationsmittel.

Reduktion: Dithiothreitol (DTT) oder andere Reduktionsmittel.

Substitution: Spezifische Reagenzien für die Aminosäurensubstitution, wie z. B. Carbodiimide für Kupplungsreaktionen.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann Oxidation zu modifizierten Lysinresten führen, während Substitutionsreaktionen Peptidanaloga mit unterschiedlichen Aminosäuresequenzen ergeben können.

Wissenschaftliche Forschungsanwendungen

Chemie: Studium der chemischen Eigenschaften und Reaktionen des Peptids.

Biologie: Untersuchung seiner Rolle in biologischen Prozessen und Interaktionen mit anderen Biomolekülen.

Medizin: Erforschung seines therapeutischen Potenzials, wie z. B. antimikrobielle oder Antikrebsaktivitäten.

Industrie: Einsatz des Peptids bei der Entwicklung neuer Materialien oder biotechnologischer Anwendungen.

Wirkmechanismus

Der Wirkmechanismus von L-Asparaginylglycyl-L-leucyl-L-leucyl-L-lysyl-L-isoleucyl-L-lysin hängt von seiner spezifischen biologischen Aktivität ab. Im Allgemeinen entfalten Peptide ihre Wirkung durch Wechselwirkung mit molekularen Zielstrukturen wie Enzymen, Rezeptoren oder Zellmembranen. Diese Interaktionen können verschiedene zelluläre Signalwege auslösen, die zur gewünschten biologischen Reaktion führen.

Wirkmechanismus

The mechanism of action of L-Asparaginylglycyl-L-leucyl-L-leucyl-L-lysyl-L-isoleucyl-L-lysine depends on its specific biological activity. Generally, peptides exert their effects by interacting with molecular targets such as enzymes, receptors, or cell membranes. These interactions can trigger various cellular pathways, leading to the desired biological response.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

L-Asparaginylglycyl-L-leucyl-L-leucyl-L-lysyl-L-isoleucyl-L-arginin: Ähnliche Struktur mit einem Argininrest anstelle von Lysin.

L-Asparaginylglycyl-L-leucyl-L-leucyl-L-lysyl-L-isoleucyl-L-histidin: Ähnliche Struktur mit einem Histidinrest anstelle von Lysin.

Einzigartigkeit

L-Asparaginylglycyl-L-leucyl-L-leucyl-L-lysyl-L-isoleucyl-L-lysin ist aufgrund seiner spezifischen Aminosäuresequenz einzigartig, die bestimmte biologische Eigenschaften und Aktivitäten verleihen kann. Das Vorhandensein mehrerer Lysinreste kann seine Wechselwirkung mit negativ geladenen Molekülen oder Zellmembranen verstärken.

Eigenschaften

CAS-Nummer |

190015-02-2 |

|---|---|

Molekularformel |

C36H68N10O9 |

Molekulargewicht |

785.0 g/mol |

IUPAC-Name |

(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]hexanoic acid |

InChI |

InChI=1S/C36H68N10O9/c1-7-22(6)30(35(53)44-25(36(54)55)13-9-11-15-38)46-32(50)24(12-8-10-14-37)43-34(52)27(17-21(4)5)45-33(51)26(16-20(2)3)42-29(48)19-41-31(49)23(39)18-28(40)47/h20-27,30H,7-19,37-39H2,1-6H3,(H2,40,47)(H,41,49)(H,42,48)(H,43,52)(H,44,53)(H,45,51)(H,46,50)(H,54,55)/t22-,23-,24-,25-,26-,27-,30-/m0/s1 |

InChI-Schlüssel |

HCWBAGGADRRKKE-YIFHRVGISA-N |

Isomerische SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](CC(=O)N)N |

Kanonische SMILES |

CCC(C)C(C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)CNC(=O)C(CC(=O)N)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-(Acetyloxy)-5-methoxyphenyl]-8-oxotridecan-2-YL acetate](/img/structure/B12571615.png)

![6,7-Didehydronaphtho[1,2-c]furan-1,3-dione](/img/structure/B12571617.png)

![4-[(1-Oxo-1lambda~5~-pyridin-2-yl)sulfanyl]butan-1-amine](/img/structure/B12571619.png)

![2-Ethoxy-N-ethyl-6-{(E)-[2-(ethylamino)phenyl]diazenyl}acridin-9-amine](/img/structure/B12571650.png)

![4-Methyl-N-{[3-(trifluoromethyl)phenyl]methylidene}benzene-1-sulfonamide](/img/structure/B12571654.png)

![3-Chloro-4-(1,3-dioxo-2-azaspiro[4.4]nonan-2-yl)benzene-1-sulfonyl chloride](/img/structure/B12571655.png)

![1H-Pyrrolo[2,3-b]pyridine, 5-(3,5-dimethyl-4-isoxazolyl)-](/img/structure/B12571681.png)